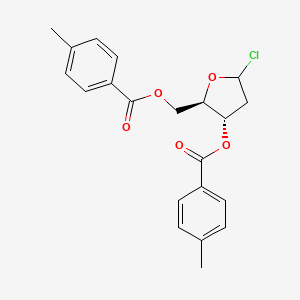

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a synthetic organic compound characterized by its complex molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran derivatives and 4-methylbenzoic acid.

Esterification: The esterification process involves reacting the chlorinated intermediate with 4-methylbenzoic acid in the presence of a catalyst, such as sulfuric acid or a suitable base.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Azides or thiols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mecanismo De Acción

The mechanism of action of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal applications, it may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-5-Hydroxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This compound differs by having a hydroxyl group instead of a chlorine atom.

(2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate: This variant has a methoxy group in place of the chlorine atom.

Uniqueness

The presence of the chlorine atom in (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where specific chemical behaviors are desired.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, with the CAS number 4330-21-6, is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H21ClO5

- Molecular Weight : 388.84 g/mol

- IUPAC Name : this compound

- Purity : ≥ 90%

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : Utilization of tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid in the presence of catalysts like sulfuric acid.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by:

- Inhibiting or activating enzymes.

- Altering receptor activities.

- Interfering with cellular signaling pathways .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial Activity | Demonstrated effectiveness against various microbial strains. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers in preclinical models. |

Case Studies and Research Findings

- Antitumor Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research indicated that this compound exhibits antibacterial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inflammation Models : In animal models, the compound reduced levels of pro-inflammatory cytokines, suggesting a potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

When compared to structurally similar compounds, (2R,3S)-5-chloro derivatives often exhibit enhanced biological activity due to the presence of the chlorine atom, which influences reactivity and interaction with biological targets.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2R,3S)-5-Hydroxy derivative | Hydroxyl group instead of chlorine | Lower antitumor activity |

| (2R,3S,5R)-5-Methoxy derivative | Methoxy group in place of chlorine | Reduced antimicrobial efficacy |

Propiedades

Número CAS |

3601-89-6 |

|---|---|

Fórmula molecular |

C21H21ClO5 |

Peso molecular |

388.8 g/mol |

Nombre IUPAC |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

Clave InChI |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Sinónimos |

2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.